24,25-Dihydroxyprevitamin D2
CAS No.:
Cat. No.: VC0201924
Molecular Formula: C₂₈H₄₄O₃
Molecular Weight: 428.65
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₈H₄₄O₃ |
|---|---|
| Molecular Weight | 428.65 |
Introduction
Chemical Structure and Properties
24,25-Dihydroxyvitamin D2, also known as 24,25-dihydroxyergocalciferol, is a vitamin D metabolite with the molecular formula C28H44O3 and a molecular weight of 428.6 g/mol . Structurally, it is characterized by hydroxyl groups at positions 24 and 25 of the ergocalciferol (vitamin D2) backbone. Its IUPAC name is (E,3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol . This compound is chemically similar to its D3 counterpart (24,25-dihydroxycholecalciferol) but contains an additional methyl group and double bond in the side chain.
The compound has been identified in PubChem with CID 6438393 and alternative synonyms including:
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24,25-Dihydroxyergocalciferol
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9,10-Secoergosta-5,7,10(19),22-tetraene-3,24,25-triol, (3beta,5Z,7E,22E)-
Its stereochemistry at position 24 can be specifically designated as (24R)-24,25-dihydroxyvitamin D2 or (24R)-24,25-dihydroxyergocalciferol, as noted in PubChem CID 9547251 .
Biosynthesis and Metabolism
Enzymatic Formation
24,25-Dihydroxyvitamin D2 is produced through hydroxylation of 25-hydroxyvitamin D2 (ercalcidiol) by the enzyme CYP24A1 (25-hydroxyvitamin D-24-hydroxylase). This enzyme catalyzes the first step in the catabolism of vitamin D metabolites, representing a crucial mechanism for preventing vitamin D toxicity .
The formation process mirrors that of 24,25-dihydroxyvitamin D3, which is produced from 25-hydroxyvitamin D3 (calcidiol). The primary difference lies in the starting substrate - either vitamin D2 (ergocalciferol, from plant sources) or vitamin D3 (cholecalciferol, from animal sources or endogenous production) .
Metabolic Significance
The conversion of 25-hydroxyvitamin D to 24,25-dihydroxyvitamin D represents a critical regulatory mechanism in vitamin D metabolism. This pathway serves as an alternative to the formation of the active hormone 1,25-dihydroxyvitamin D, which is catalyzed by CYP27B1 . This metabolic branching point is physiologically significant:
The expression of CYP24A1 is strongly induced by 1,25-dihydroxyvitamin D itself, creating a negative feedback loop that regulates active vitamin D levels . Additionally, parathyroid hormone (PTH) regulates 24-hydroxylase activity in a tissue-specific manner, inhibiting it in the kidney while synergistically enhancing it in osteoblasts when combined with 1,25-dihydroxyvitamin D .
Analytical Measurement and Reference Standards
Measurement Techniques
The most reliable method for measuring 24,25-dihydroxyvitamin D2 is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique allows for the simultaneous quantification of both 24,25-dihydroxyvitamin D2 and D3 metabolites, providing comprehensive assessment of vitamin D catabolism .
The National Institute of Standards and Technology (NIST) has developed a reference measurement procedure (RMP) for accurate determination of 24,25-dihydroxyvitamin D3 in human serum . Similar methodologies can be applied to the measurement of 24,25-dihydroxyvitamin D2, though specific reference standards for this metabolite are less well-established.
Reference Ranges and Ratio Analysis
The ratio of 25-hydroxyvitamin D to 24,25-dihydroxyvitamin D (often called the Vitamin D Metabolite Ratio or VMR) has emerged as a valuable diagnostic tool . This ratio reflects CYP24A1 activity and can identify individuals with abnormal vitamin D metabolism.
Table 1: Reference Ranges for 25-hydroxyvitamin D:24,25-dihydroxyvitamin D Ratio
| Ratio Range | Interpretation |
|---|---|
| <25 | Normal; may also be observed in heterozygous carriers of CYP24A1 variants |
| 25-80 | May indicate low vitamin D status or heterozygous CYP24A1 variants |
| >80 | Indicates probable biallelic CYP24A1 variant or deletion |
Source: Mayo Clinic Laboratories
Physiological Functions
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Some research has indicated possible direct effects on bone metabolism, though the specific mechanisms remain unclear
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There have been suggestions of a dedicated receptor for 24,25-dihydroxyvitamin D, though this remains controversial
Clinical Significance
Diagnostic Applications for CYP24A1 Deficiency
Mutations in the CYP24A1 gene can lead to reduced catabolism of vitamin D metabolites, resulting in hypercalcemia, hypercalciuria, and nephrolithiasis . The measurement of 24,25-dihydroxyvitamin D (both D2 and D3 forms) and calculation of the 25-hydroxyvitamin D:24,25-dihydroxyvitamin D ratio has emerged as a valuable screening test for these genetic abnormalities.
Patients with biallelic mutations in CYP24A1 typically present with:
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Low or undetectable 24,25-dihydroxyvitamin D levels
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An elevated 25-hydroxyvitamin D:24,25-dihydroxyvitamin D ratio (>80)
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Hypercalcemia with suppressed parathyroid hormone
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Increased 1,25-dihydroxyvitamin D concentrations
Association with Chronic Kidney Disease
Research has demonstrated that 24,25-dihydroxyvitamin D levels decline progressively with declining kidney function . In a study of 278 participants with chronic kidney disease (CKD), mean serum 24,25(OH)2D concentrations showed a significant downward trend with decreasing estimated glomerular filtration rate (eGFR):
Table 2: 24,25(OH)2D Concentrations by Kidney Function
| eGFR (ml/min per 1.73 m²) | Mean 24,25(OH)2D (ng/ml) |
|---|---|
| ≥60 | 3.6 |
| 45-59 | 3.2 |
| 30-44 | 2.6 |
| 15-29 | 2.6 |
| <15 | 1.7 |
These findings suggest that CKD is a state of "stagnant vitamin D metabolism" with decreases in both 1,25(OH)2D production and vitamin D catabolism .
Correlation with Parathyroid Hormone
24,25-Dihydroxyvitamin D shows a stronger negative correlation with parathyroid hormone (PTH) than either 25-hydroxyvitamin D or 1,25-dihydroxyvitamin D . In CKD patients, each 1 ng/ml lower 24,25(OH)2D was associated with an estimated 13% higher geometric mean PTH after adjustment for multiple variables . This suggests that 24,25(OH)2D may be a more sensitive marker of vitamin D-related secondary hyperparathyroidism than other vitamin D metabolites.
Research Developments
Analytical Performance Specifications
A recent landmark study by the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) and the International Osteoporosis Foundation (IOF) has established the first analytical performance specifications for 24,25-dihydroxyvitamin D examinations . This work evaluated the biological variation of 24,25(OH)2D on the European Biological Variation Study (EuBIVAS) cohort samples.
The study found that variations of 24,25(OH)2D over time were:
These findings highlight the dynamic nature of 24,25-dihydroxyvitamin D metabolism and provide important parameters for laboratory measurement and interpretation.
Racial Differences in Vitamin D Metabolism
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